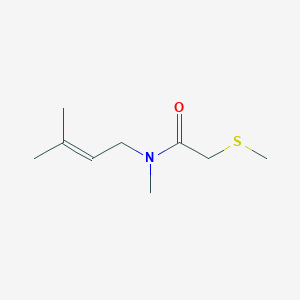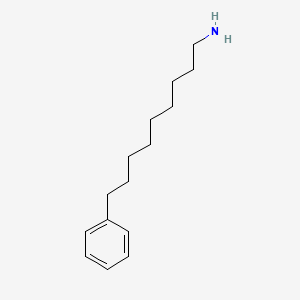![molecular formula C13H11NO3 B14305907 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 112383-40-1](/img/structure/B14305907.png)
6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core with a 2,5-dihydroxyanilino group attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2,5-dihydroxyaniline with cyclohexa-2,4-dien-1-one derivatives. The reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
Hydroquinone: Widely used in skin-lightening products and as a photographic developer.
Quinone derivatives: Commonly used in organic synthesis and as intermediates in various chemical processes.
Uniqueness
6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an antioxidant and a precursor for complex organic synthesis sets it apart from other similar compounds .
特性
CAS番号 |
112383-40-1 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)methylideneamino]benzene-1,4-diol |
InChI |
InChI=1S/C13H11NO3/c15-10-5-6-13(17)11(7-10)14-8-9-3-1-2-4-12(9)16/h1-8,15-17H |
InChIキー |
DIZHQMCMOCMXNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


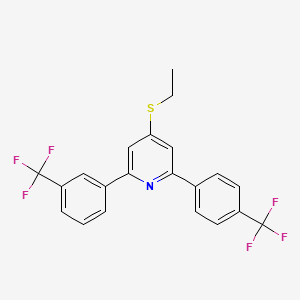
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
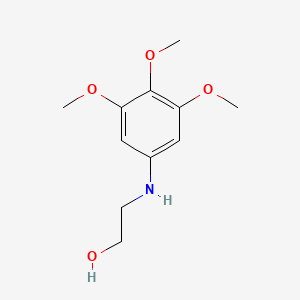
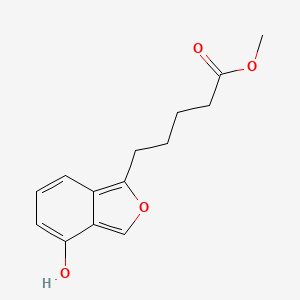
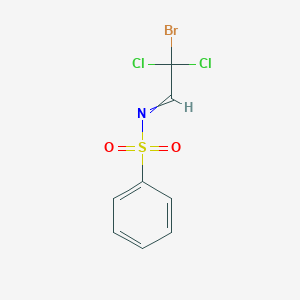
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
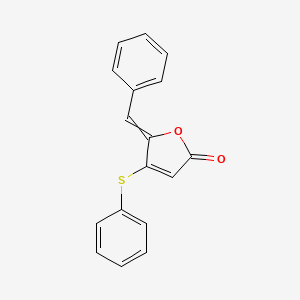
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
